Direct Hydroboration of Alkenes Without Lewis Acid Activation: HBBr₂·SMe₂ vs HBCl₂·SMe₂
In the hydroboration of alkenes, HBBr₂·SMe₂ reacts directly with representative alkenes such as 1-hexene, whereas the chlorinated analog HBCl₂·SMe₂ (and HBCl₂·OEt₂) requires the addition of a Lewis acid (BCl₃) to achieve satisfactory hydroboration [1]. This operational difference eliminates an entire reagent component from the reaction mixture and reduces purification complexity.
| Evidence Dimension | Reactivity toward alkenes |
|---|---|
| Target Compound Data | Direct hydroboration without added Lewis acid |
| Comparator Or Baseline | HBCl₂·SMe₂ (and HBCl₂·OEt₂): requires BCl₃ as Lewis acid activator |
| Quantified Difference | Qualitative difference: 0 equiv vs 1 equiv of BCl₃ required |
| Conditions | Room temperature, CH₂Cl₂ solvent; representative alkene: 1-hexene |
Why This Matters
This eliminates the need for an additional stoichiometric reagent (BCl₃), simplifying reaction setup and reducing purification steps.
- [1] Brown, H. C.; Ravindran, N. Direct reaction of dibromoborane-methyl sulfide, HBBr₂·S(CH₃)₂, with alkenes. The remarkable reactivity. J. Am. Chem. Soc. 1977, 99 (21), 7097–7098. View Source
